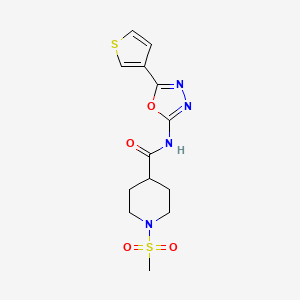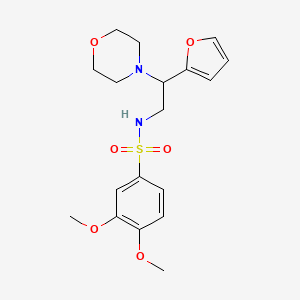
2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-4-yl)methyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-4-yl)methyl)phosphinate is a useful research compound. Its molecular formula is C24H35N2O3P and its molecular weight is 430.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Catalysis
Polymers bonded with catalytically active pyridine functions have been developed for reactions with phenyl isocyanate, demonstrating significant catalytic effects. The research by Storck and Mancke (1985) explored the use of 4-dialkylaminopyridine functions bound via a spacer arm on a polymer, which showed improved rates of dimerization and decomposition reactions, highlighting the potential of such structures in polymer-based catalysis (Storck & Mancke, 1985).
Fluorescent Dye Synthesis
Derivatives similar in functionality have been synthesized for applications in creating fluorescent dyes with large Stokes shifts, indicating the role of specific substituents in achieving desired optical properties. Rihn et al. (2012) synthesized derivatives with varying substituents, demonstrating the influence of hydrogen bonding on fluorescence characteristics, which could be pertinent in designing new dyes or sensors with specific optical attributes (Rihn et al., 2012).
Organic Synthesis and Catalysis
Research into the catalytic properties of related compounds for organic synthesis, such as esterification reactions, highlights the potential of using pyridine-catalyzed reactions in synthesizing diverse organic compounds. Sano et al. (2006) discussed the deconjugative esterification of cyclohexylideneacetic acids, which could be relevant for methodologies involving compounds with similar catalytic groups for synthesis applications (Sano et al., 2006).
Drug Discovery and Development
In drug discovery, the structural motifs similar to the compound may play roles in the synthesis of novel therapeutic agents. For instance, the synthesis and evaluation of pyrazolopyridines for their antioxidant, antitumor, and antimicrobial activities, as researched by El‐Borai et al. (2013), suggest the utility of such compounds in medicinal chemistry for developing new treatments (El‐Borai et al., 2013).
G-Quadruplex Stabilization
Compounds with pyridyl and phosphinate groups have also been explored for their potential in stabilizing G-quadruplex DNA structures, which is of interest in cancer therapy. Blankson et al. (2013) synthesized dimethylamino-substituted pyridyl polyoxazoles, evaluating their effectiveness in G-quadruplex stabilization and cytotoxic activity against cancer cells, providing insights into the therapeutic potential of such structures (Blankson et al., 2013).
properties
IUPAC Name |
[[4-(dimethylamino)phenyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-pyridin-4-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N2O3P/c1-17(2)22-11-6-18(3)16-23(22)29-30(28,24(27)19-12-14-25-15-13-19)21-9-7-20(8-10-21)26(4)5/h7-10,12-15,17-18,22-24,27H,6,11,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQRNDUHICMJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=NC=C3)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2478549.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2478551.png)
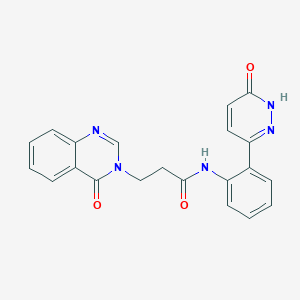
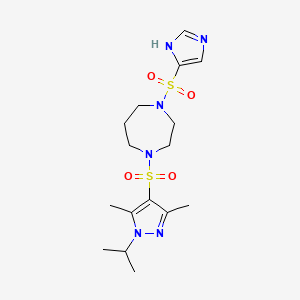
![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2478557.png)
![N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-2-(2-thienyl)acetamide](/img/structure/B2478558.png)
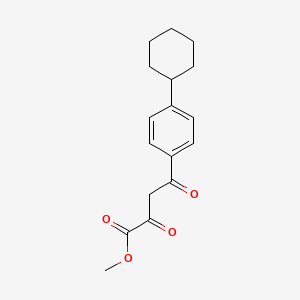
![3-benzyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478561.png)
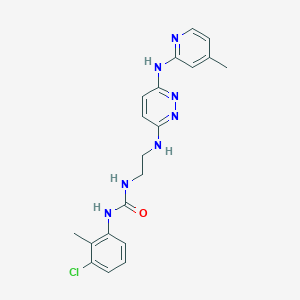
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2478565.png)
![1-Bromo-6-[(2-methylpropan-2-yl)oxy]hexane](/img/structure/B2478567.png)

